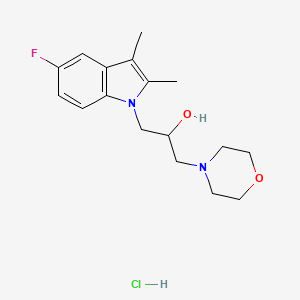

![molecular formula C12H9N3O2S B6580141 N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1203332-59-5](/img/structure/B6580141.png)

N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide” is a chemical compound that contains a furan ring. Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . This compound is a derivative of furan and is used in the synthesis of a variety of specialized chemical products .

Synthesis Analysis

The synthesis of this compound can be achieved under mild synthetic conditions supported by microwave radiation. The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized. After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques are extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, the reaction of urea and thiourea with furfural yields bisimines-1,3-bis [ (E)-furan2-yl)methylene]urea, and 1,3-bis [ (E)-furan-2-yl) methylene]thiourea respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods . These techniques provide insights into the vibrational characteristics, molecular electronic properties, and other physical and chemical properties of the compound .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives, including “N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide”, have been recognized for their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents to combat microbial resistance . These compounds have shown effectiveness against various bacteria, including Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, Pseudomonas aeruginosa, Micrococcus luteus, and Bacillus subtilis .

Radical Polymerization

“N-[(furan-2-yl)methyl]acrylamide” has been synthesized and used in free radical polymerization . This process was performed employing benzoyl peroxide (BPO) initiator under an inert atmosphere of nitrogen in toluene . The polymerization of this compound has potential applications in the creation of novel polymers with specific functionalities .

Biomedical Applications

Polymers containing furan groups, such as “N-[(furan-2-yl)methyl]acrylamide”, have found wide usage in biomedical applications . These include the removal of heavy metal ions/dye from wastewater, as polymeric mediators for electrochemical biosensors, as fluid loss agents for oil well cement, as gene delivery vectors, and as drug-delivery agents .

Anticancer Agents

“N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide” derivatives have been designed and synthesized as anticancer agents targeting the epidemal growth factor receptor (EGFR) . These compounds have shown cytotoxic activities against several EGFR high-expressed cancer cell lines .

Lung Carcinoma Treatment

Some newly interested groups that were added to the lead structure of “N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide” have shown enhanced cytotoxic effect toward the lung carcinoma (A549) cell line .

Drug Resistance Treatment

The rise in drug resistance to clinically utilized anti-infectives has necessitated the discovery of new antimicrobial compounds . Furan-containing compounds, including “N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide”, exhibit a wide range of advantageous biological and pharmacological characteristics, making them potential candidates for treating multi-resistant illnesses .

Orientations Futures

Mécanisme D'action

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas . Some furan derivatives have shown potent anticancer activities against certain cell lines, suggesting they might be inhibitors of the Epidermal Growth Factor Receptor (EGFR) .

Mode of Action

For instance, some furan derivatives have been found to inhibit EGFR, a receptor that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .

Biochemical Pathways

For instance, some furan derivatives have been found to inhibit the EGFR pathway, which plays a crucial role in cell growth and proliferation .

Pharmacokinetics

For instance, they are known to be readily absorbed and distributed in the body .

Result of Action

For instance, some furan derivatives have been found to inhibit the growth of certain cancer cell lines .

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S/c16-12(13-7-9-2-1-5-17-9)8-3-4-10-11(6-8)15-18-14-10/h1-6H,7H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNCAPSCVNXOGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CC3=NSN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5-[3-(diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methyl-1H-indol-3-yl}ethan-1-one](/img/structure/B6580075.png)

![1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B6580083.png)

![1-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one hydrochloride](/img/structure/B6580089.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-{2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-pyrrol-1-yl}ethan-1-one](/img/structure/B6580097.png)

![5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(ethanesulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B6580106.png)

![6-bromo-3-[1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B6580114.png)

![3-[(2-methoxyethyl)sulfanyl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6580116.png)

![3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea](/img/structure/B6580129.png)

![1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6580130.png)

![5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6580131.png)

![1-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6580149.png)

![3-cyclopropyl-1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B6580161.png)